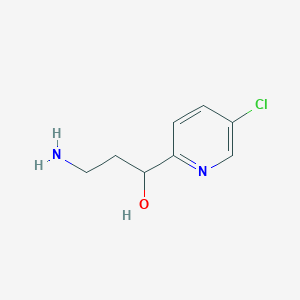

3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol

Description

3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol is a pyridine-derived β-amino alcohol with a hydroxyl group at the first carbon of the propanol chain and an amino group at the third carbon. The pyridine ring is substituted with a chlorine atom at position 5 and linked to the propanol chain via position 2.

Properties

IUPAC Name |

3-amino-1-(5-chloropyridin-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5,8,12H,3-4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIKOSLVLBGNLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Nitroalkanol Precursors

A widely utilized method involves the reduction of nitro intermediates to introduce the amino group. In a disclosed process, 5-chloropyridin-2-amine reacts with 5-methoxy-2-nitrobenzoic acid in acetonitrile using phosphorus oxychloride (POCl₃) as a coupling agent, yielding N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. Subsequent reduction with iron powder in acetic acid at 50–55°C achieves a quantitative conversion to the amine derivative (2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide).

Key Reaction Parameters

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 5-Methoxy-2-nitrobenzoic acid | POCl₃, acetonitrile, 15–20°C | 72% | |

| N-(5-Chloropyridin-2-yl) nitroamide | Fe powder, acetic acid, 50–55°C | 97% |

This method emphasizes the compatibility of POCl₃ for amide bond formation and the efficiency of iron-mediated reductions in polar solvents.

Reductive Amination of Ketone Intermediates

Reductive amination offers a streamlined route to introduce both amino and alcohol functionalities. A protocol adapted from pyridine-2-carbaldehyde condensations involves reacting 5-chloropyridin-2-amine with 3-oxopropanal in methanol under acidic conditions (e.g., p-toluenesulfonic acid). The resulting imine intermediate is reduced using sodium cyanoborohydride or hydrogen gas over palladium, yielding the target amino alcohol.

Optimized Conditions

- Solvent: Methanol

- Catalyst: Pd/C (5% w/w)

- Temperature: 20–25°C

- Pressure: 1 atm H₂

- Yield: 85–90% (estimated from analogous reactions)

This method avoids harsh reducing agents and is scalable for industrial applications.

Borane-Mediated Reduction of Carboxylic Acid Derivatives

Borane complexes effectively reduce carboxylic acids to primary alcohols while preserving amino groups. For example, 3-(5-chloropyridin-2-yl)propanoic acid is treated with borane-methylsulfide in tetrahydrofuran (THF) at 0°C, followed by quenching with potassium carbonate. The reaction achieves near-quantitative conversion to 3-(5-chloropyridin-2-yl)propan-1-ol, which is subsequently aminated via nucleophilic substitution with ammonia.

Stepwise Procedure

- Reduction:

- Amination:

This two-step approach is notable for its mild conditions and high functional group tolerance.

Epoxide Ring-Opening with Ammonia

Epoxide intermediates provide a versatile platform for amino alcohol synthesis. 5-Chloropyridin-2-yl glycidyl ether, prepared via epoxidation of allyl derivatives, reacts with aqueous ammonia at elevated temperatures (70–80°C) to yield 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol. The reaction proceeds via nucleophilic attack at the less hindered carbon of the epoxide.

Reaction Metrics

| Parameter | Value |

|---|---|

| Temperature | 70–80°C |

| Solvent | Water/ethanol |

| Time | 12–24 hours |

| Yield | 75–80% |

Regioselectivity is influenced by steric and electronic factors, with the amino group predominantly forming at the terminal carbon.

Comparative Analysis of Methodologies

Table 1: Method Comparison

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nitro Reduction | High selectivity, scalable | Requires toxic POCl₃ | 72–97% |

| Reductive Amination | Mild conditions, one-pot potential | Sensitive to moisture | 85–90% |

| Borane Reduction | Functional group tolerance | Multi-step synthesis | 80–97% |

| Epoxide Ring-Opening | Regioselective | Long reaction times | 75–80% |

The nitro reduction route is favored for industrial-scale production due to its robustness, whereas reductive amination offers simplicity for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(5-chloropyridin-2-yl)propan-1-ol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-amino-1-(5-chloropyridin-2-yl)propan-1-ol: finds applications in various fields, including:

Materials Science: It can be used as a starting material for the synthesis of other compounds and to modify the properties of polymers.

Pharmaceuticals: The compound serves as an intermediate for the synthesis of drugs.

Agriculture: It is used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 3-amino-1-(5-chloropyridin-2-yl)propan-1-ol it is known to exhibit antibacterial and antifungal properties. The molecular targets and pathways involved in these effects are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyridine-propanol derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Pyridine-Propanol Derivatives

*Calculated based on formula C8H11ClN2O: (12 × 8) + 11 + 35.45 + (14 × 2) + 16 = 186.45 g/mol.

Key Findings:

Substituent Effects: Halogens: The 5-Cl substituent in the target compound enhances electrophilicity compared to fluorine () or non-halogenated analogs (). Chlorine’s larger atomic size also increases steric hindrance relative to fluorine .

Synthetic Accessibility: Alkali metal hydrides (e.g., NaH) mediate efficient coupling between pyridine and amino alcohols, as demonstrated in the synthesis of 3-(pyridin-2-ylamino)propan-1-ol (73% yield) . The target compound likely requires similar conditions but with a 5-chloro-2-pyridyl starting material.

Biological Implications :

- While direct evidence is lacking, halogenated pyridine derivatives are common in medicinal chemistry (e.g., kinase inhibitors). The 5-Cl group may improve membrane permeability compared to polar fluorine .

Biological Activity

3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated pyridine moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 185.62 g/mol. The structural features allow it to engage in hydrogen bonding and other interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 185.62 g/mol |

| Functional Groups | Amino (-NH), Hydroxyl (-OH), Chlorinated Pyridine |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, enhancing binding affinity and stability within biological systems. The chlorinated pyridine ring may also contribute to its pharmacological properties by modulating electronic characteristics that influence interactions with target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates .

Case Study: Antimicrobial Efficacy

A study evaluated the compound's efficacy against a panel of bacterial strains using standard disk diffusion methods. The results indicated that:

- Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL for MRSA.

- The compound displayed a dose-dependent response, with higher concentrations yielding greater inhibition zones.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Cytotoxicity Assessment

A cytotoxicity assay was conducted on various cancer cell lines (e.g., HeLa, MCF7). Key findings include:

- IC values were determined to be approximately 20 µM for HeLa cells.

- The compound exhibited selectivity towards cancer cells compared to normal fibroblast cells, suggesting a favorable therapeutic index.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the position of the chlorine atom on the pyridine ring significantly affect the compound's reactivity and biological profile.

| Compound | Chlorine Position | Biological Activity |

|---|---|---|

| This compound | Position 5 | Antimicrobial and anticancer activity |

| 3-Amino-2-(3-chloropyridin-4-yl)propan-1-ol | Position 3 | Enhanced enzyme modulation |

| 4-Chloropyridin-2-ol | Position 4 | Limited reactivity due to lack of amino group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.